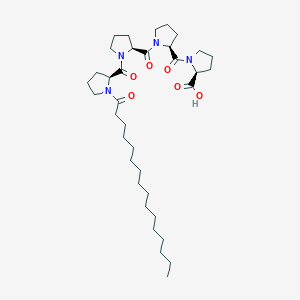![molecular formula C8H10O B14491544 (Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol CAS No. 63603-20-3](/img/structure/B14491544.png)
(Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol typically involves the Diels-Alder reaction between cyclopentadiene and acetylene, followed by hydrolysis. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The double bonds in the bicyclic ring can be reduced to form a saturated compound.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of double bonds.
Substitution: Various reagents such as alkyl halides and strong bases can be used for substitution reactions.
Major Products Formed
Oxidation: Norbornadienylcarboxylic acid.
Reduction: Bicyclo[2.2.1]heptane-2-methanol.
Substitution: Depending on the substituent, various derivatives of the original compound can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions .
Biology
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
Industrially, the compound is used in the synthesis of polymers and advanced materials. Its unique structure imparts desirable properties to the final products, such as increased stability and reactivity .
Wirkmechanismus
The mechanism of action of (Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the bicyclic structure can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules and influence biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane-2-methanol: Similar structure but lacks the double bonds.
2,5-Norbornadiene: Similar bicyclic structure but without the hydroxymethyl group.
Uniqueness
(Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol is unique due to the presence of both double bonds and a hydroxymethyl group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Eigenschaften
CAS-Nummer |
63603-20-3 |
|---|---|
Molekularformel |
C8H10O |
Molekulargewicht |
122.16 g/mol |
IUPAC-Name |
7-bicyclo[2.2.1]hepta-2,5-dienylmethanol |
InChI |
InChI=1S/C8H10O/c9-5-8-6-1-2-7(8)4-3-6/h1-4,6-9H,5H2 |
InChI-Schlüssel |
XKYKLDSDWPSRLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C=CC1C2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


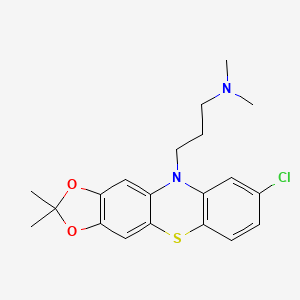
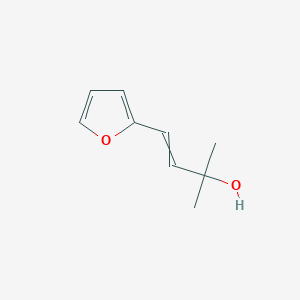
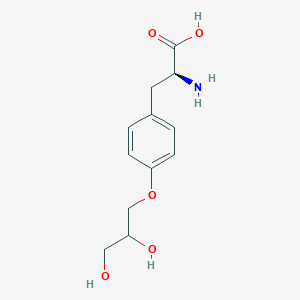
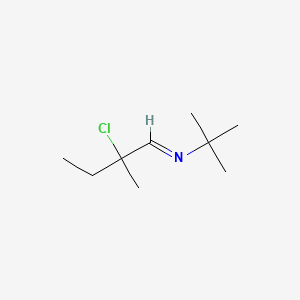

![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
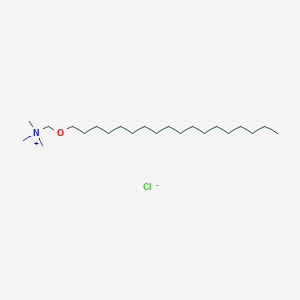
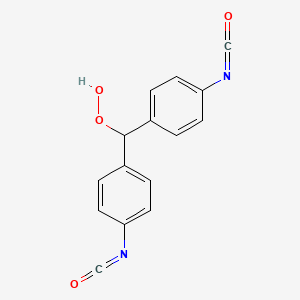

![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)

![1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene](/img/structure/B14491527.png)

